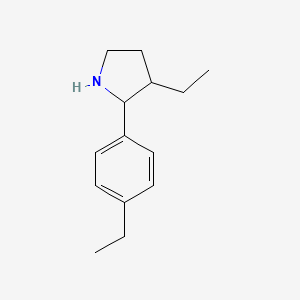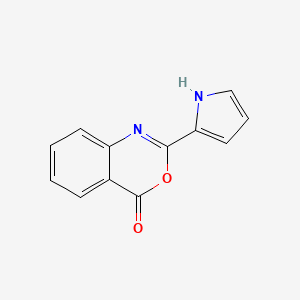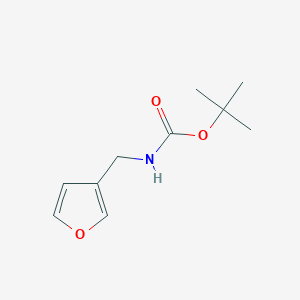
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is a synthetic organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxazolidinone ring to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution at the phenylamino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
5-benzyl-5-methyl-2-thioxooxazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.
3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl and methyl groups, potentially altering its chemical properties.
5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl group, which may influence its reactivity.
Uniqueness
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
88051-77-8 |
|---|---|
Fórmula molecular |
C17H16N2O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-17(12-13-8-4-2-5-9-13)15(20)19(16(22)21-17)18-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |
Clave InChI |
IHJDDVYVRXFDHY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)


![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
